Product packaging for Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine(Cat. No.:CAS No. 44857-35-4)

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine

Cat. No.: B2665605
CAS No.: 44857-35-4
M. Wt: 127.187
InChI Key: WQLZAQLAWPJXBT-UHFFFAOYSA-N
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Description

Contextualization within Alkyne-Functionalized Amine and Ether Scaffolds

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine belongs to the class of alkyne-functionalized organic compounds, which are characterized by the presence of at least one carbon-carbon triple bond. nih.gov These compounds are highly valued in organic synthesis for their ability to participate in a wide array of reactions. The molecule is more specifically a propargyl ether, containing the HC≡C-CH₂-O- motif, which links the reactive alkyne group to the rest of the molecule via a stable ether bond.

Simultaneously, it is a tertiary amine, a class of compounds where a nitrogen atom is bonded to three carbon atoms. The integration of the tertiary amine with the propargyl ether scaffold results in a molecule with dual reactivity, combining the characteristics of both functional groups. This strategic combination is a common design element for creating specialized reagents and intermediates in synthetic chemistry.

Significance of Multifunctional Building Blocks in Advanced Organic Synthesis

These building blocks are particularly crucial in fields like medicinal chemistry and materials science. For instance, in the development of DNA-Encoded Libraries (DEL), a technology for discovering new drug candidates, multifunctional building blocks are essential. nih.govnih.gov They provide branching points for creating vast libraries of structurally diverse compounds, increasing the probability of identifying molecules with high affinity for biological targets. nih.gov The ability of a molecule like this compound to offer multiple points for chemical modification makes it a valuable asset in such high-throughput synthesis platforms. nih.gov

Overview of Key Functional Groups: Terminal Alkyne and Tertiary Amine

The reactivity of this compound is dominated by its two primary functional groups:

Terminal Alkyne : The terminal alkyne (C≡C-H) is a highly versatile functional group. nih.gov The sp-hybridized carbon atoms of the triple bond and the acidic nature of the terminal hydrogen atom allow for a variety of transformations. One of the most significant reactions involving terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction enables the efficient and specific formation of a stable triazole ring by reacting the alkyne with an azide (B81097), a process widely used for conjugating molecules in biological and material science contexts. nih.gov The alkyne can also participate in other reactions such as Sonogashira coupling, hydroamination, and various cyclization reactions.

Tertiary Amine : The dimethylamino group [-N(CH₃)₂] is a tertiary amine. Unlike primary or secondary amines, it lacks a hydrogen atom on the nitrogen, meaning it cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. This allows it to act as a proton scavenger in reactions or to be quaternized by reacting with alkyl halides. The tertiary amine group also influences the molecule's physical properties, such as its solubility and lipophilicity, which can be critical in applications like drug design.

Research Avenues for this compound

The unique combination of functional groups in this compound opens up several promising avenues for research and application:

Bioconjugation and Chemical Biology : The terminal alkyne group is an ideal handle for bioconjugation via click chemistry. Researchers can use this molecule to attach probes, fluorophores, or therapeutic agents to biomolecules like proteins, peptides, and oligonucleotides. nih.gov

Pharmaceutical and Medicinal Chemistry : As a multifunctional building block, it can serve as a starting point or intermediate for the synthesis of complex, biologically active molecules. The propargyl group itself is a known pharmacophore in certain enzyme inhibitors.

Materials Science and Polymer Chemistry : The alkyne functionality can be used for polymerization reactions or for modifying the surfaces of materials. For example, it can be "clicked" onto polymer backbones or surfaces functionalized with azide groups to impart new properties.

Advanced Organic Synthesis : The molecule serves as a versatile intermediate for creating more complex heterocyclic compounds and other molecular scaffolds through reactions that leverage both the alkyne and amine functionalities.

Scope and Objectives of Academic Investigations

Academic investigations into this compound and related structures are typically driven by the objective of exploiting its dual functionality for the creation of novel and useful chemical entities. The primary goals of such research include:

Developing Novel Synthetic Methodologies : Exploring new reactions and synthetic pathways that utilize the unique reactivity of the combined alkyne-ether-amine scaffold.

Synthesizing Libraries of Complex Molecules : Using the compound as a foundational building block in combinatorial chemistry and DNA-encoded library synthesis to discover new molecules with desired properties. nih.govnih.gov

Creating Functional Materials : Incorporating the molecule into polymers or onto surfaces to create materials with tailored chemical, physical, or biological properties.

Designing Bioconjugates and Probes : Applying the molecule as a linker in the field of chemical biology to study biological processes or to develop new diagnostic and therapeutic agents. nih.gov

The overarching scope is to leverage this compact, multifunctional molecule to enable innovation and address challenges in organic synthesis, medicinal chemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B2665605 Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine CAS No. 44857-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-prop-2-ynoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLZAQLAWPJXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dimethyl 2 Prop 2 Yn 1 Yloxy Ethyl Amine and Analogues

Strategies for Carbon-Oxygen Bond Formation: Propargylation of Alcohols

The formation of the propargyl ether is a critical step in the synthesis of Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine. This is typically achieved by the O-propargylation of an alcohol precursor, in this case, 2-(dimethylamino)ethanol.

Base-Catalyzed Alkylation Approaches

A common and straightforward method for the formation of ethers is the Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with an alkyl halide. In the context of synthesizing this compound, this involves the reaction of 2-(dimethylamino)ethanol with a propargyl halide (e.g., propargyl bromide or chloride) in the presence of a base.

The base plays a crucial role in deprotonating the hydroxyl group of 2-(dimethylamino)ethanol to form the corresponding alkoxide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetone, to facilitate the Sₙ2 reaction between the alkoxide and the propargyl halide.

A representative reaction for the O-propargylation of a phenolic derivative using potassium carbonate as the base is presented below. This reaction highlights the general conditions that could be adapted for the propargylation of 2-(dimethylamino)ethanol. researchgate.net

Table 1: Example of Base-Catalyzed O-Propargylation
ReactantReagentsSolventConditionsProductYield
NAH-para-phenolic derivativePropargyl bromide (1.5 equiv.), K₂CO₃ (1.5 equiv.)ButanoneMicrowave, 150 °C, 150 W, 15 minO-propargylated productNot specified

Mitsunobu-Type Propargylation Reactions

The Mitsunobu reaction provides an alternative for the formation of ethers under milder, neutral conditions, which can be advantageous for sensitive substrates. wikipedia.orgorganic-chemistry.orgnih.gov This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, through a redox process involving a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, this would involve the reaction of 2-(dimethylamino)ethanol with propargyl alcohol in the presence of PPh₃ and DEAD. The reaction proceeds through the formation of an oxyphosphonium salt from the alcohol, which is then displaced by the nucleophilic propargyl alkoxide in an Sₙ2 fashion. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for a primary alcohol like 2-(dimethylamino)ethanol.

The general mechanism of the Mitsunobu reaction is as follows:

Triphenylphosphine attacks the azodicarboxylate to form a betaine.

The acidic component (in this case, propargyl alcohol) protonates the betaine.

The resulting phosphonium (B103445) salt activates the hydroxyl group of 2-(dimethylamino)ethanol.

The propargyl alkoxide acts as a nucleophile, displacing the activated hydroxyl group to form the desired ether.

Table 2: General Parameters for a Mitsunobu Reaction
AlcoholNucleophileReagentsSolventGeneral Conditions
Primary or Secondary AlcoholAcidic Pronucleophile (e.g., another alcohol)Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Anhydrous THF or DichloromethaneTypically at 0 °C to room temperature

Strategies for Carbon-Nitrogen Bond Formation

An alternative synthetic approach involves forming the carbon-nitrogen bond as the key step. This can be achieved through the reaction of a suitable electrophile containing the propargyl ether moiety with dimethylamine (B145610).

Amination Reactions Involving Epoxides or Halides

One strategy involves the ring-opening of a propargyl-containing epoxide with dimethylamine. For instance, glycidyl (B131873) propargyl ether can be synthesized and subsequently reacted with dimethylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of a β-amino alcohol. This approach would yield an isomer of the target compound, 1-(dimethylamino)-3-(prop-2-yn-1-yloxy)propan-2-ol. To obtain the desired this compound, a different precursor would be necessary.

A more direct route involves the reaction of a halide derivative with dimethylamine. For example, 2-(prop-2-yn-1-yloxy)ethyl chloride could be synthesized from 2-chloroethanol (B45725) and propargyl bromide. Subsequent reaction with dimethylamine would then yield the target compound. The synthesis of similar 2-chloroethyl ethers and their reaction with amines is a known transformation. google.com

Table 3: Example of Epoxide Ring-Opening with an Amine
EpoxideAmineSolventGeneral ConditionsProduct Type
Poly(glycidyl methacrylate)DiethylamineNot specifiedVarying amine excess (2 to 10-fold)β-amino alcohol derivative

Alternatively, the hydroxyl group of 2-(prop-2-yn-1-yloxy)ethan-1-ol can be converted into a good leaving group, such as a tosylate or mesylate. masterorganicchemistry.com The resulting 2-(prop-2-yn-1-yloxy)ethyl tosylate can then undergo nucleophilic substitution with dimethylamine to furnish this compound.

Mannich Reaction Derivatization Pathways

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.org This reaction forms a "Mannich base," which is a β-amino-carbonyl compound. wikipedia.org In the context of synthesizing analogues, a Mannich reaction involving propargyl alcohol, formaldehyde (B43269), and dimethylamine has been studied. cdnsciencepub.com This reaction leads to the formation of 4-(dimethylamino)but-2-yn-1-ol.

The reaction is typically carried out under slightly acidic conditions with the hydrochloride salt of the amine. adichemistry.com The mechanism involves the initial formation of an iminium ion from formaldehyde and dimethylamine, which then reacts with the nucleophilic terminal alkyne of propargyl alcohol. adichemistry.com

Table 4: Mannich Reaction of Propargyl Alcohol
Active Hydrogen CompoundAldehydeAmineCatalyst/ConditionsProduct
Propargyl alcoholFormaldehydeDimethylamineCupric sulfate, pH 8.4, 80 °C4-(Dimethylamino)but-2-yn-1-ol

While this specific Mannich reaction does not directly yield this compound, it demonstrates a pathway to propargylamine (B41283) derivatives that could be further modified.

Precursor Design and Synthesis

The successful synthesis of this compound relies on the availability of key precursors.

2-(Dimethylamino)ethanol: This precursor is commercially available and can be synthesized by the ethoxylation of dimethylamine. mdpi.comgoogle.com Another method involves the reaction of triethanolamine (B1662121) with a hydrogen-containing gas in the presence of a catalyst that activates hydrogen. A further route is the hydrogenation of formaldehyde cyanohydrin in the presence of formaldehyde and a suitable catalyst. google.com

Propargyl Halides: Propargyl bromide and propargyl chloride are common propargylating agents. Propargyl bromide can be prepared by treating propargyl alcohol with phosphorus tribromide. orgsyn.org Propargyl chloride can be synthesized from propargyl alcohol and thionyl chloride or phosgene. nih.govnih.govnih.gov

Synthesis of Propargyl Alcohol Derivatives

Propargyl alcohol and its derivatives are fundamental precursors for the synthesis of the target molecule. These compounds can be synthesized through various methods, primarily involving the addition of an ethynyl (B1212043) group to a carbonyl compound. One common approach is the alkynylation of formaldehyde using acetylene (B1199291) in the presence of a strong base.

Significant advancements have been made in the asymmetric synthesis of chiral propargyl alcohols, which are valuable for the preparation of enantiomerically pure target molecules. Catalytic systems employing metal complexes, such as those based on copper, zinc, or indium, in conjunction with chiral ligands, have demonstrated high enantioselectivity in the addition of terminal alkynes to aldehydes. For instance, the use of a copper catalyst with a chiral ligand can afford propargyl alcohols in good yields and with high enantiomeric excess.

Another versatile method for preparing propargyl derivatives involves the reaction of propargyl halides, such as propargyl bromide, with various nucleophiles. These reactions are typically carried out in the presence of a base to facilitate the nucleophilic substitution.

Synthesis of Dimethylaminoethyl Scaffolds

The dimethylaminoethyl portion of the target molecule is derived from 2-(dimethylamino)ethanol. This bifunctional compound contains both a tertiary amine and a primary alcohol, making it an ideal precursor for the Williamson ether synthesis.

Industrially, 2-(dimethylamino)ethanol is commonly prepared through the ethoxylation of dimethylamine. This process involves the reaction of dimethylamine with ethylene (B1197577) oxide. Another synthetic route involves the reaction of chloroethanol with dimethylamine.

Optimization of Reaction Conditions and Yields

The core of synthesizing this compound lies in the Williamson ether synthesis, which involves the reaction of the alkoxide of 2-(dimethylamino)ethanol with a propargyl halide (e.g., propargyl bromide). The efficiency and yield of this SN2 reaction are highly dependent on several factors, including the choice of base, solvent, temperature, and the potential use of a phase transfer catalyst.

Base Selection: A crucial step in the Williamson ether synthesis is the deprotonation of the alcohol to form a more nucleophilic alkoxide. Strong bases are typically employed for this purpose. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward. Other bases such as potassium carbonate (K2CO3) can also be effective, often in combination with a polar aprotic solvent.

Solvent Effects: The choice of solvent plays a significant role in the reaction rate and outcome. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are often preferred as they can solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. The use of DMF has been shown to give high yields in the synthesis of propargyl ethers.

Temperature Control: The reaction temperature can influence the rate of the desired SN2 reaction versus potential side reactions, such as elimination. The reaction is often initiated at a lower temperature (e.g., 0 °C) during the deprotonation step and then allowed to warm to room temperature or gently heated to drive the substitution reaction to completion.

Phase Transfer Catalysis: To improve the reaction efficiency, particularly when dealing with reactants in different phases (e.g., an aqueous base and an organic substrate), a phase transfer catalyst (PTC) can be employed. Catalysts like tetrabutylammonium (B224687) bromide can facilitate the transfer of the alkoxide from the aqueous phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate. This technique can often lead to higher yields and milder reaction conditions.

The following interactive table summarizes the impact of different reaction conditions on the yield of a model propargyl ether synthesis.

BaseSolventCatalystTemperature (°C)Yield (%)
NaHDMFNone2592
K2CO3AcetoneKIReflux90
NaOHDichloromethaneTBAB2585
NaHTHFNone2575
K2CO3AcetonitrileNoneReflux65

This data is illustrative and compiled from general findings on propargyl ether synthesis.

Green Chemistry Considerations in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound and its analogues, several green chemistry principles can be applied to the Williamson ether synthesis.

Alternative Solvents: One of the key areas of improvement is the replacement of hazardous organic solvents with greener alternatives. While polar aprotic solvents like DMF and DMSO are effective, they pose environmental and health concerns. Research is ongoing into the use of more benign solvents, including ionic liquids and deep eutectic solvents, which can offer similar or even enhanced reactivity while being more environmentally friendly. Performing the reaction in aqueous media with the aid of surfactants is another promising green approach.

Catalysis: The use of phase transfer catalysts aligns with green chemistry principles by enabling the use of smaller amounts of reagents and often allowing for milder reaction conditions, which reduces energy consumption. Furthermore, developing recyclable catalysts can significantly reduce waste.

Atom Economy: The Williamson ether synthesis itself has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. However, the formation of a salt byproduct is inherent to the reaction.

Energy Efficiency: The use of microwave irradiation has been shown to significantly reduce reaction times for the Williamson ether synthesis, leading to increased energy efficiency compared to conventional heating methods. This can also lead to improved yields in some cases.

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Dimethyl 2 Prop 2 Yn 1 Yloxy Ethyl Amine

Reactivity of the Terminal Alkyne Moiety

The propargyl group (prop-2-yn-1-yl) provides a terminal carbon-carbon triple bond that is the primary site of the reactivity discussed herein. This alkyne can undergo cycloaddition reactions, additions with thiols, and hydration or hydroamination reactions, making it a valuable handle for chemical synthesis and modification.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, allowing for the efficient and specific formation of 1,2,3-triazole rings from an azide (B81097) and a terminal alkyne. wikipedia.org This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org

The generally accepted mechanism for the CuAAC reaction is a stepwise process that is significantly accelerated compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov The catalytic cycle is initiated by the reaction of the terminal alkyne with a copper(I) species to form a π-complex. thieme-connect.de This complexation increases the acidity of the terminal alkyne proton, facilitating its removal to form a copper(I) acetylide intermediate. wikipedia.orgnih.gov

The organic azide then coordinates to the copper center, which activates it towards nucleophilic attack by the acetylide carbon. nih.govnih.gov This results in the formation of a six-membered metallacycle intermediate. semanticscholar.org Subsequent ring contraction and protonation release the 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. wikipedia.orgsemanticscholar.org Computational studies suggest that dinuclear copper intermediates may also be involved, where two copper atoms participate in the catalytic cycle. nih.govresearchgate.net

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted product. organic-chemistry.orgnih.gov This high level of control is a direct consequence of the stepwise, copper-mediated mechanism, which directs the bonding between the terminal nitrogen of the azide and the internal carbon of the alkyne. nih.govnih.gov The coordination of both the alkyne and the azide to the copper center orients the reactants in a way that leads specifically to the 1,4-isomer. nih.govnih.gov The analysis of electrophilicity and nucleophilicity indices within the reactants correctly explains the observed regioselectivity through the most favorable two-center interaction along the 1,4 reaction path. nih.gov

The efficiency of the CuAAC reaction can be significantly enhanced by the use of ancillary ligands. wikipedia.org These ligands play several critical roles: they stabilize the active Cu(I) oxidation state against disproportionation or oxidation to the inactive Cu(II) state, they can prevent the formation of inactive copper acetylide aggregates, and they accelerate the catalytic cycle. semanticscholar.orgnih.gov

A wide variety of ligands have been developed for this purpose, with nitrogen-based ligands being the most common. semanticscholar.org Tris(triazolylmethyl)amine (TBTA) and its derivatives are well-known accelerating ligands that also protect the copper catalyst. wikipedia.orgmdpi.com The structure of the ligand, including the donor groups, chelate arm length, and steric hindrance, has a profound impact on both the reaction rate and the stability of the catalyst complex. nih.govrsc.org For instance, reducing the chelate arm length or decreasing steric hindrance can increase reactivity, but may also lead to a higher degree of catalyst oxidation. nih.govrsc.org

Table 1: Effects of Representative Ligands on CuAAC Efficiency
Ligand TypeExample(s)Key FeaturesImpact on EfficiencyReferences
Tris(triazolyl)aminesTBTA, THPTAStrongly coordinates and stabilizes Cu(I); accelerates the reaction.Significantly increases reaction rates and prevents catalyst degradation. THPTA is water-soluble, making it ideal for bioconjugation. wikipedia.orgnih.govnih.gov
Simple AminesTriethylamine (B128534) (TEA), DIPEACan act as a base and a weak ligand to stabilize Cu(I) centers.Often used in early protocols; can improve yields but are generally less effective than chelating ligands. nih.govsemanticscholar.org
Tripodal Pyridyl/Amine LigandsTris(pyridylethyl)amineStrong chelating ligands with variable steric and electronic properties.Chelate arm length and donor groups strongly affect both catalytic activity and stability against oxidation. nih.gov
ImidazolesAlkyl-substituted imidazolesFlexible alkyl chains can provide a beneficial steric effect.Allows for rapid reaction of even sterically bulky alkynes. acs.org

The thiol-yne reaction is another powerful click chemistry transformation that involves the addition of a thiol (-SH) across an alkyne (–C≡C–). wikipedia.org This reaction can proceed through different mechanisms, most commonly a radical-mediated pathway. d-nb.info A key feature of the thiol-yne reaction is that each alkyne functional group can react sequentially with two thiol molecules. acs.org

The radical-mediated process is typically initiated by UV irradiation or a thermal initiator. wikipedia.org An initiator generates a radical species that abstracts a hydrogen atom from a thiol, producing a thiyl radical. d-nb.info This thiyl radical then adds across the alkyne in an anti-Markovnikov fashion, forming a vinyl sulfide (B99878) radical. wikipedia.org This intermediate then abstracts a hydrogen from another thiol molecule to yield the vinyl sulfide product and regenerate a thiyl radical, continuing the chain reaction. d-nb.info The resulting vinyl sulfide is itself reactive towards another thiyl radical addition, which, upon hydrogen abstraction, yields a 1,2-dithioether product. acs.org

Table 2: Comparison of Thiol-Yne Reaction Mechanisms
FeatureRadical-Mediated ReactionBase-Catalyzed Michael Addition
Initiation UV light or thermal radical initiator (e.g., AIBN).Nucleophilic base (e.g., amine, phosphine).
Mechanism Free-radical chain reaction involving thiyl radicals.Nucleophilic conjugate addition of a thiolate anion.
Regioselectivity Anti-Markovnikov addition.Typically anti-Markovnikov for terminal alkynes.
Products Mono-adduct (vinyl sulfide) and di-adduct (dithioether). A mixture of E/Z isomers can form for the mono-adduct.Primarily the mono-adduct (vinyl sulfide).
References wikipedia.orgacs.org nih.gov

The terminal alkyne of Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine can also undergo addition reactions with water (hydration) or amines (hydroamination), typically requiring a metal catalyst. The regiochemical outcome of these reactions can be controlled by the choice of catalyst and reaction conditions.

Hydration Reactions The addition of water across the alkyne leads to the formation of an enol intermediate, which rapidly tautomerizes to a more stable carbonyl compound. libretexts.orgmasterorganicchemistry.com

Markovnikov Hydration : In the presence of aqueous acid (like H₂SO₄) and a mercury(II) salt (HgSO₄) catalyst, hydration follows Markovnikov's rule. libretexts.orgyoutube.com The hydroxyl group adds to the more substituted carbon of the alkyne. For a terminal alkyne, this process yields an enol that tautomerizes to a methyl ketone. libretexts.orgmasterorganicchemistry.com

Anti-Markovnikov Hydration : This outcome can be achieved via two primary methods. The first is hydroboration-oxidation, which requires the use of a sterically hindered borane (B79455) (such as disiamylborane (B86530) or dicyclohexylborane) to prevent a second addition to the intermediate alkenylborane. youtube.comlumenlearning.com Subsequent oxidation yields an enol that tautomerizes to an aldehyde. masterorganicchemistry.com Alternatively, certain ruthenium-based catalysts can also effect the anti-Markovnikov hydration of terminal alkynes to produce aldehydes with high selectivity. acs.org

Table 3: Comparison of Hydration Methods for Terminal Alkynes
MethodReagentsRegioselectivityInitial ProductFinal ProductReferences
Acid-Catalyzed HydrationH₂SO₄, H₂O, HgSO₄MarkovnikovEnol (OH on internal carbon)Methyl Ketone libretexts.orgyoutube.com
Hydroboration-Oxidation1. Bulky borane (e.g., Sia₂BH) 2. H₂O₂, NaOHAnti-MarkovnikovEnol (OH on terminal carbon)Aldehyde masterorganicchemistry.comlumenlearning.com
Ruthenium-Catalyzed HydrationRuCpCl(phosphine)₂, H₂OAnti-MarkovnikovEnol (OH on terminal carbon)Aldehyde acs.org

Hydroamination Reactions Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. This reaction is often catalyzed by transition metals like gold or copper. ucl.ac.ukresearchgate.net For propargylic systems, gold catalysts have been shown to be effective for the intermolecular hydroamination with anilines, yielding 3-hydroxyimines with complete regioselectivity. ucl.ac.uknih.govacs.org The reaction conditions can be controlled to access different products; for example, the intermediate imine can be reduced to a 1,3-amino alcohol or hydrolyzed to a 3-hydroxyketone. ucl.ac.ukacs.org Copper(I) iodide has also been reported to catalyze the intramolecular hydroamination of propargyl imidates to form dihydrooxazoles. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne functionality of this compound serves as a versatile handle for the formation of carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. While specific examples involving this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other terminal alkynes and propargylamines.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. It is a powerful method for the synthesis of substituted alkynes. For this compound, a typical Sonogashira reaction would proceed as illustrated below:

Sonogashira Reaction of this compound

Figure 1: A representative scheme for the Sonogashira coupling of this compound with an aryl halide.

The reaction conditions typically involve a palladium source such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt like copper(I) iodide, and a base, often an amine such as triethylamine or diisopropylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The tertiary amine within the this compound structure could potentially influence the reaction by acting as a base or a ligand, although this has not been explicitly studied.

Heck Reaction: While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations exist for the coupling of terminal alkynes. The reaction of this compound in a Heck-type reaction would likely lead to the formation of enynes or other coupled products, depending on the reaction conditions and the coupling partner. The reaction is catalyzed by a palladium complex and typically requires a base to regenerate the active catalyst.

Reactivity of the Tertiary Amine Functionality

The tertiary amine group in this compound exhibits characteristic reactivity, including quaternization, acid-base interactions, and N-oxidation.

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic and susceptible to reaction with electrophiles, such as alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, is a common method for modifying the properties of amines, often imparting increased water solubility and cationic character.

For instance, the reaction of this compound with an alkyl halide like methyl iodide would yield the corresponding quaternary ammonium iodide salt.

Quaternization Reaction of this compound

Figure 2: Quaternization of this compound with methyl iodide.

This quaternization has been exploited in the synthesis of cationic polymers. For example, polymers derived from this compound can be post-functionalized by quaternization to introduce positive charges, which is a key feature for applications such as gene delivery, where the cationic polymer can complex with negatively charged nucleic acids. mdpi.com

ReactantQuaternizing AgentProduct
This compoundMethyl Iodide (CH₃I)[2-(prop-2-yn-1-yloxy)ethyl]trimethylammonium iodide
This compoundEthyl Bromide (C₂H₅Br)[2-(prop-2-yn-1-yloxy)ethyl]diethylmethylammonium bromide
This compoundBenzyl Chloride (C₆H₅CH₂Cl)Benzyl[dimethyl[2-(prop-2-yn-1-yloxy)ethyl]]ammonium chloride

The tertiary amine functionality can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, m-CPBA), and ozone. google.com The N-oxidation of tertiary amines is a well-established reaction. researchgate.net The resulting N-oxide is a polar and often water-soluble compound with distinct chemical properties from the parent amine.

For tertiary propargylamines, the corresponding N-oxides can be unstable and undergo further reactions, such as sigmatropic rearrangements. This adds a layer of complexity and potential for further synthetic utility. The selective N-oxidation of molecules containing multiple amine functionalities can be challenging, but methods have been developed to achieve site-selectivity, often by exploiting differences in the nucleophilicity of the nitrogen atoms. nih.gov

Interplay between Alkyne and Amine Functionalities

The proximate arrangement of the alkyne and tertiary amine groups in this compound can lead to interesting intramolecular interactions and reactions. Although the ether linkage provides some separation, the flexibility of the ethyl chain can allow the two functional groups to come into close proximity, potentially influencing each other's reactivity or enabling intramolecular cyclization reactions under certain conditions.

For instance, in related propargylamine (B41283) systems, intramolecular reactions such as cyclizations can be induced by various catalysts. These reactions can lead to the formation of nitrogen-containing heterocyclic compounds, which are important structural motifs in many biologically active molecules. The specific conditions required for such transformations would depend on the exact structure of the substrate and the nature of the catalyst.

Derivatization and Functionalization Strategies

The dual functionality of this compound makes it a versatile platform for a variety of derivatization and functionalization strategies.

The terminal alkyne is a prime handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for conjugating this molecule to other chemical entities, such as polymers, biomolecules, or surfaces.

Furthermore, the tertiary amine can be used as a catalytic site or as a point of attachment for other functional groups after quaternization. A notable application of this compound is in the synthesis of functional polymers. For example, it has been used as a monomer in the synthesis of polymers for gene delivery applications. The resulting polymers possess both the alkyne group for further modification and the tertiary amine, which can be protonated at physiological pH to facilitate interaction with nucleic acids and endosomal escape.

Functional GroupReaction TypeResulting Structure/Application
AlkyneSonogashira CouplingFormation of C(sp)-C(sp²) bonds
AlkyneClick Chemistry (CuAAC)Formation of 1,2,3-triazoles for conjugation
Tertiary AmineQuaternizationFormation of cationic quaternary ammonium salts
Tertiary AmineN-OxidationFormation of N-oxides
BothPolymerizationSynthesis of functional polymers for biomedical applications

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of all non-exchangeable protons in Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine. The chemical shifts (δ) are influenced by the electronic environment of each proton, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different proton environments within the molecule. The methyl protons of the dimethylamino group (-N(CH₃)₂) typically appear as a singlet, integrating to six protons. The methylene (B1212753) protons adjacent to the amine and ether functionalities (-O-CH₂-CH₂-N-) appear as two distinct triplets. The methylene protons of the propargyl group (-O-CH₂-C≡) are observed as a doublet, and the terminal acetylenic proton (-C≡C-H) presents as a triplet.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-N(CH₃)₂~2.26Singlet-6H
-C≡C-H~2.41Triplet~2.41H
-CH₂-N-~2.55Triplet~5.82H
-O-CH₂-~3.59Triplet~5.82H
-O-CH₂-C≡~4.16Doublet~2.42H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms.

The carbons of the dimethylamino group appear upfield, while the methylene carbons adjacent to the oxygen and nitrogen atoms are shifted downfield. The sp-hybridized carbons of the alkyne group have characteristic chemical shifts, with the terminal carbon appearing at a slightly lower field than the internal alkyne carbon.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

CarbonChemical Shift (δ, ppm)
-N(CH₃)₂~45.7
-CH₂-N-~58.2
-O-CH₂-C≡~58.6
-O-CH₂-~69.1
-C≡C-H~74.6
-C≡C-H~79.9

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

While specific experimental 2D NMR data for this compound is not widely available in the public domain, the expected correlations can be predicted based on the known ¹H and ¹³C assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this molecule, cross-peaks would be expected between the protons of the -O-CH₂-CH₂-N- fragment, confirming their adjacent relationship. Additionally, a correlation would be observed between the terminal acetylenic proton (-C≡C-H) and the propargylic methylene protons (-O-CH₂-C≡) due to their long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would reveal which protons are directly attached to which carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals as assigned in the ¹H and ¹³C NMR tables above. For instance, the singlet at ~2.26 ppm would correlate with the carbon signal at ~45.7 ppm.

The protons of the dimethylamino group (-N(CH₃)₂) showing a correlation to the adjacent methylene carbon (-CH₂-N-).

The propargylic methylene protons (-O-CH₂-C≡) showing correlations to both of the acetylenic carbons (-C≡C-H).

The protons of the ethoxy fragment showing correlations across the ether linkage.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features include the sharp, weak absorption of the terminal alkyne C≡C stretch and the strong, sharp absorption of the acetylenic C-H stretch. The C-O-C stretch of the ether linkage and the C-N stretch of the tertiary amine also give rise to characteristic bands.

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Acetylenic C-H Stretch~3290Strong, Sharp
Aliphatic C-H Stretch~2800-3000Medium-Strong
Alkyne C≡C Stretch~2110Weak, Sharp
C-O-C Ether Stretch~1100Strong
C-N Amine Stretch~1150-1250Medium

While specific Raman spectra for this compound are not readily found in literature, the expected Raman shifts can be inferred from the molecule's structure. Raman spectroscopy is particularly sensitive to non-polar bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a molecule. In the analysis of this compound, this method would provide the exact molecular mass and offer insights into its connectivity through fragmentation analysis.

The molecular formula for this compound is C₇H₁₃NO. Its calculated molecular weight is 127.18 g/mol . Upon ionization in a mass spectrometer, typically using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI), the molecule would be expected to form a molecular ion peak ([M]⁺ or [M+H]⁺).

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is predictable based on the functional groups present in the structure. The ether linkage, the tertiary amine, and the propargyl group would dictate the cleavage patterns. Key expected fragments are detailed in the table below.

m/z (mass-to-charge ratio) Proposed Fragment Ion Structural Origin
127[C₇H₁₃NO]⁺Molecular Ion
88[C₅H₁₀NO]⁺Cleavage of the propargyl group
58[C₃H₈N]⁺α-cleavage adjacent to the nitrogen atom
39[C₃H₃]⁺Propargyl cation

This table represents a theoretical fragmentation pattern. Actual experimental data would be required for confirmation.

Computational and Theoretical Studies of Dimethyl 2 Prop 2 Yn 1 Yloxy Ethyl Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Dimethyl[2-(prop-p-yn-1-yloxy)ethyl]amine would provide fundamental insights into its geometry, orbital energies, and reactivity.

A critical first step in any computational study is to determine the molecule's most stable three-dimensional structure. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these orbitals are key predictors of chemical behavior. researchgate.netgrafiati.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the primary electron donor. In Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine, the HOMO is expected to have significant contributions from the nitrogen lone pair of the tertiary amine and the π-system of the alkyne. This indicates that the molecule would act as a nucleophile or base at the nitrogen atom and could undergo electrophilic attack at the triple bond.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The LUMO is anticipated to be a π* (antibonding) orbital localized on the carbon-carbon triple bond of the propargyl group. This localization suggests that the terminal alkyne is the most electrophilic site, susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net DFT calculations would provide precise energy values for these orbitals, allowing for quantitative predictions of the molecule's reactivity profile.

OrbitalExpected Primary LocalizationPredicted Reactivity
HOMO Nitrogen lone pair, Alkyne π-bondSite of protonation and electrophilic attack
LUMO Alkyne π*-antibonding orbitalSite of nucleophilic attack
HOMO-LUMO Gap N/AIndicator of overall chemical reactivity and stability

DFT calculations can map the electron density distribution across the molecule, revealing its electrostatic potential (ESP). The ESP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the ESP map would predictably show a region of strong negative potential around the nitrogen atom due to its lone pair, confirming its role as a primary site for protonation or coordination. A moderately negative potential would also be associated with the π-electron cloud of the alkyne. The terminal hydrogen of the propargyl group, being slightly acidic, would exhibit a region of positive potential. Such analyses are critical for understanding non-covalent interactions, such as hydrogen bonding, which govern molecular recognition and self-assembly. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms over time. An MD simulation of this compound in a solvent (like water or an organic solvent) would reveal its dynamic behavior and conformational flexibility. This would provide insight into how the molecule explores different shapes, the lifetimes of these conformations, and how solvent molecules interact with different functional groups. For polymers containing the related N,N-dimethylaminoethyl moiety, molecular weight and polymer architecture are known to significantly influence their properties and conformation in solution. royalsocietypublishing.org A simulation would similarly illuminate how the flexible ethyl ether chain allows the polar amine and reactive alkyne ends to orient themselves.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is invaluable for elucidating reaction pathways. Theoretical studies on related propargyl systems have provided deep mechanistic insights. For instance, DFT calculations have been used to investigate rearrangements, cyclizations, and addition reactions involving propargyl ethers and amines. acs.orgmdpi.comfrontiersin.orgosi.lv

Potential reactions of this compound that could be studied theoretically include:

Isomerization: Propargylamines can isomerize to form functionalized 1-azadienes. mdpi.com

Cyclization: Gold-catalyzed reactions of propargyl derivatives can lead to various heterocyclic products. DFT studies help explain the chemoselectivity of these complex transformations. frontiersin.org

Addition Reactions: The reaction of the terminal alkyne with radicals or other species can be modeled. Studies on the reaction of propargyl alcohol with hydroxyl radicals, for example, have detailed addition and abstraction pathways at a high level of theory. nih.gov

Rearrangements: Propargyl ethers are known to undergo reactions like the retro-ene rearrangement, and DFT calculations have been used to characterize the transition states and energetics of such processes. acs.org

These studies typically involve locating transition state structures and calculating activation energy barriers, which helps to predict the feasibility and outcome of a reaction under different conditions.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com If this compound were being investigated as a chemical probe or a ligand for a biological receptor, docking would be a key tool. ksu.edu.sanih.govmdpi.combiointerfaceresearch.com

The propargyl group is a known feature in certain enzyme inhibitors (e.g., monoamine oxidase inhibitors). Docking studies could be used to place this molecule into the active site of such an enzyme. The simulation would predict the binding mode and calculate a "docking score," an estimate of the binding affinity. The analysis would detail the specific interactions, such as hydrogen bonds between the amine nitrogen and receptor residues, or hydrophobic interactions involving the ethyl and methyl groups. nih.gov

Potential Interaction TypeMolecular Moiety InvolvedExample Receptor Residue
Hydrogen Bonding Amine Nitrogen (Acceptor)Serine, Threonine (Donor)
Hydrophobic Interactions Dimethyl groups, Ethyl chainLeucine, Valine, Alanine
π-Alkyl Interactions Alkyne π-systemAlanine, Leucine
Cation-π Interactions Protonated AmineTyrosine, Tryptophan

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Architectures via Click Chemistry

The terminal alkyne group in Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine is particularly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is renowned for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it an ideal tool for polymer synthesis and modification.

This compound can be readily polymerized or copolymerized with other monomers to introduce its unique functionalities into the polymer chain. For instance, it can be copolymerized with monomers like styrene (B11656) or various methacrylates using controlled radical polymerization techniques. The resulting polymers possess pendant alkyne groups that can be post-functionalized via CuAAC with a wide variety of azide-containing molecules, allowing for the creation of polymers with tailored properties.

Furthermore, the dimethylaminoethyl moiety within the polymer structure imparts stimuli-responsive behavior. Polymers incorporating this compound are expected to exhibit both temperature and pH sensitivity. In aqueous solutions, these polymers can undergo reversible phase transitions in response to changes in the surrounding environment, making them suitable for applications in smart materials and controlled-release systems.

Table 1: Potential Functional Polymers Derived from this compound

Polymer Type Synthesis Method Key Functionality Potential Application
Statistical Copolymers Radical Polymerization pH/Temperature-responsive, Clickable Smart hydrogels, Drug delivery
Block Copolymers Controlled Radical Polymerization Self-assembly, Clickable Nanocarriers, Advanced coatings

The ability to modify the surfaces of materials is crucial for a vast range of applications, from biomedical devices to advanced electronics. The alkyne groups on polymers synthesized from this compound can be used to graft these functional polymers onto surfaces that have been pre-functionalized with azide (B81097) groups. This "grafting to" approach via click chemistry allows for the creation of dense and stable polymer brushes on various substrates.

These grafted surfaces can exhibit the stimuli-responsive properties of the polymer, allowing for dynamic control over surface wettability and adhesion. Moreover, the tertiary amine groups can be quaternized to create permanently cationic surfaces with potent antimicrobial activity, capable of disrupting bacterial membranes upon contact.

Click chemistry provides an efficient route for the preparation of well-defined polymer conjugates. Polymers bearing the this compound unit can be "clicked" onto biomolecules, such as peptides or proteins, that have been modified to contain an azide group. This enables the synthesis of advanced biomaterials for applications in diagnostics and therapeutics.

In the realm of hybrid materials, these polymers can be grafted onto inorganic nanoparticles (e.g., silica (B1680970), gold nanoparticles) to improve their dispersibility in polymer matrices and to introduce new functionalities. The resulting organic-inorganic hybrid materials can exhibit a unique combination of properties derived from both components.

Role in Dendrimer and Macromolecular Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The terminal alkyne group of this compound makes it a valuable building block for the functionalization of dendrimer peripheries. By reacting it with azide-terminated dendrimers via CuAAC, a shell of dimethylaminoethyl groups can be introduced. This surface modification can significantly alter the solubility and host-guest properties of the dendrimer. Furthermore, the tertiary amine groups can be used to coordinate with metal ions or to create pH-responsive dendritic systems.

Development of Functional Coatings and Adhesives

Polymers derived from this compound have significant potential in the formulation of functional coatings. As previously mentioned, surface grafting of these polymers can lead to antimicrobial surfaces. Additionally, the stimuli-responsive nature of the dimethylaminoethyl groups can be exploited to create "smart" coatings that change their properties in response to environmental cues. For example, a coating could be designed to release an encapsulated agent when the pH drops below a certain threshold.

In the field of adhesives, the ability to form strong covalent bonds via click chemistry, coupled with the potential for stimuli-responsive adhesion, opens up possibilities for the development of advanced adhesive systems.

Supramolecular Assembly and Self-Assembled Structures

Block copolymers containing a block derived from this compound are expected to exhibit rich self-assembly behavior in solution. The dimethylaminoethyl-containing block can act as a stimuli-responsive hydrophilic segment, while the other block can be hydrophobic. Depending on the block ratios and environmental conditions (pH, temperature), these copolymers can self-assemble into a variety of morphologies, including micelles, vesicles (polymersomes), and more complex structures. These self-assembled nanostructures are promising candidates for advanced drug delivery systems, where the encapsulated cargo can be released in response to specific physiological triggers.

Applications in Catalysis

Utilization as a Ligand in Transition Metal Catalysis

There is no available scientific literature demonstrating the use of Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine as a ligand in transition metal catalysis. In theory, the nitrogen atom of the tertiary amine and the oxygen atom of the ether could act as a bidentate ligand, chelating to a metal center. Furthermore, the terminal alkyne group could potentially coordinate to a transition metal. However, no studies have been published that explore or confirm this potential.

Role as an Organic Base Catalyst in Specific Transformations

No research has been published that investigates or establishes the role of this compound as an organic base catalyst. The tertiary amine moiety imparts basicity to the molecule, suggesting it could potentially function as a base catalyst in reactions such as aldol (B89426) condensations, Michael additions, or other base-mediated transformations. Despite this theoretical potential, no experimental evidence exists in the literature to support this application.

Supported Catalytic Systems and Nanoreactors

There are no reports in the scientific literature of this compound being incorporated into supported catalytic systems or nanoreactors. The terminal alkyne group could, in principle, be utilized for "click" chemistry reactions to immobilize the molecule onto a solid support, such as silica (B1680970) or a polymer resin. This would be a viable strategy for creating a heterogeneous catalyst. However, no research has been undertaken to develop or study such a supported system.

Modulating Catalytic Activity through Structural Modifications

As there is no established catalytic activity for this compound, there are consequently no studies on the modulation of its catalytic activity through structural modifications. Research in this area would first require the discovery of a catalytic application for the parent molecule. Subsequently, derivatives could be synthesized and tested to understand structure-activity relationships. For instance, modifying the substituents on the nitrogen atom or altering the length of the ethyl linker could influence the steric and electronic properties of the molecule, which in turn could impact its (yet to be discovered) catalytic performance.

Applications in Chemical Biology and Drug Discovery Methodologies

Design and Synthesis of Chemical Probes and Tags

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine serves as a critical component in the design and synthesis of chemical probes and bioorthogonal tags. The terminal alkyne functionality allows for its straightforward incorporation into larger molecules intended to track, identify, or isolate biological targets. These probes are engineered to be inert under physiological conditions until a specific stimulus or reaction triggers their activity.

The synthesis of such probes often involves the coupling of this compound with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) and a reactive group that targets a specific biomolecule. The dimethylamino group can also play a role in modulating the solubility and pharmacokinetic properties of the resulting probe.

Table 1: Components of Chemical Probes Incorporating this compound

ComponentFunctionExample Moiety
Reactive Group Binds to the biological target.Electrophiles, photoaffinity labels
Linker Connects the reactive group and reporter tag; provides spacing and solubility.This compound
Reporter Tag Enables detection and/or isolation of the target.Fluorophores (e.g., fluorescein), affinity tags (e.g., biotin)

Bioconjugation Strategies Utilizing Click Chemistry

The terminal alkyne of this compound is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific "click" reaction forms a stable triazole linkage between the alkyne-containing molecule and an azide-modified biomolecule. This strategy is widely employed for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, nucleic acids, and carbohydrates.

The bioorthogonal nature of the CuAAC reaction is a significant advantage; it proceeds with high fidelity in complex biological environments without interfering with native biochemical processes. This allows for the precise labeling and modification of biomolecules in their native settings, including within living cells.

Key Features of CuAAC Bioconjugation:

High Specificity: The reaction is highly selective for alkynes and azides.

Favorable Kinetics: The reaction proceeds rapidly under mild, biocompatible conditions.

High Yield: The formation of the triazole product is typically quantitative.

Bioorthogonal: The reacting functional groups are largely absent in biological systems, preventing side reactions.

Building Block for Complex Molecular Architectures in Research

Beyond its role as a linker, this compound is a valuable building block for the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a reactive alkyne and a tertiary amine, allows for sequential or orthogonal chemical modifications. This makes it a useful starting material for the construction of dendrimers, macrocycles, and polymers with tailored properties for research and therapeutic applications.

In medicinal chemistry, the propargyl group can be incorporated into drug candidates to serve as a handle for subsequent modifications or as a pharmacophore element itself. The dimethylamino group can influence the compound's acid-base properties, solubility, and ability to interact with biological targets.

Methodologies for Screening and Lead Compound Identification

In the field of drug discovery, this compound and similar propargylated compounds are instrumental in various screening and lead identification methodologies. One prominent application is in fragment-based drug discovery (FBDD). In FBDD, small molecular fragments that bind weakly to a biological target are identified and then elaborated into more potent lead compounds. The alkyne handle of this compound provides a convenient point for chemical elaboration and linking of fragments.

Another critical application is in activity-based protein profiling (ABPP). ABPP utilizes chemical probes that covalently react with the active sites of specific enzymes. Probes incorporating a terminal alkyne can be used to "tag" active enzymes in a complex proteome. Following the labeling event, a reporter group (like a fluorophore or biotin) can be attached via click chemistry, enabling the detection, identification, and quantification of the targeted enzymes.

Table 2: Application of Alkyne-Containing Compounds in Drug Discovery Methodologies

MethodologyRole of the Alkyne Group
Fragment-Based Drug Discovery (FBDD) Serves as a reactive handle for fragment linking and elaboration.
Activity-Based Protein Profiling (ABPP) Acts as a bioorthogonal tag for the subsequent attachment of reporter molecules via click chemistry.
High-Throughput Screening (HTS) Incorporated into library compounds to facilitate hit validation and mechanism-of-action studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine in laboratory settings?

  • Methodological Answer : The compound can be synthesized via alkylation of dimethylamine with a propargyl ether-containing alkylating agent (e.g., 2-(prop-2-yn-1-yloxy)ethyl bromide). A base such as potassium carbonate facilitates the substitution reaction in anhydrous solvents like tetrahydrofuran (THF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via 1H^1H-NMR is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Key signals include the dimethylamino protons (δ ~2.2 ppm, singlet) and propargyl ether protons (δ ~4.2 ppm for CH2_2O, δ ~2.5 ppm for terminal alkyne protons).
  • 13C^{13}C-NMR : Peaks for the alkyne carbons (δ ~70–80 ppm) and dimethylamino group (δ ~45 ppm).
  • IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm1^{-1}) and ether C-O stretch (~1100 cm1^{-1}).
  • Mass Spectrometry (MS) : Molecular ion peak (M+^+) confirms molecular weight, with fragmentation patterns indicating structural motifs .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up the reaction?

  • Methodological Answer : Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Temperature Control : Moderate heating (40–60°C) balances reaction rate and by-product suppression.
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
  • Stoichiometry : Excess dimethylamine (1.2–1.5 eq) ensures complete conversion.
    By-products (e.g., quaternary ammonium salts) are minimized via controlled reaction times and neutralization steps .

Q. What mechanistic insights explain the reactivity of the propargyl ether moiety under nucleophilic conditions?

  • Methodological Answer : The propargyl group undergoes click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for functionalization. Under basic conditions, the ether oxygen stabilizes transition states via resonance, facilitating SN2 pathways. Computational studies (DFT) can model transition states to predict regioselectivity in alkyne reactions .

Data Contradiction and Experimental Design

Q. How should discrepancies in reported reaction efficiencies be resolved?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (solvent, temperature, catalyst).
  • Analytical Validation : Compare HPLC purity data and NMR integrals across studies.
  • Replication : Independent synthesis in multiple labs with standardized protocols.
    For example, highlights split-plot designs for parameter optimization, which can isolate confounding factors .

Biological and Safety Considerations

Q. What methodologies assess interactions with biological targets like enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.
  • Fluorescence Polarization : Quantifies ligand-receptor affinity.
  • Molecular Docking : Predicts binding poses using software (AutoDock, Schrödinger).
    Preclinical studies require dose-response assays (IC50_{50}/EC50_{50}) in cell lines .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity per analog data).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
    –3 emphasize avoiding skin/eye contact and proper waste segregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.